3-(Ethylsulfanyl)butanoic acid

描述

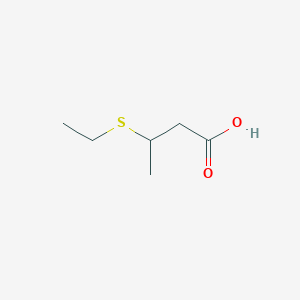

3-(Ethylsulfanyl)butanoic acid is a chemical compound with the molecular formula C6H12O2S. It is characterized by the presence of an ethylsulfanyl group attached to the third carbon of a butanoic acid chain.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)butanoic acid can be achieved through several methods. One common approach involves the esterification of butanoic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. Another method includes the use of boron reagents for Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

化学反应分析

Oxidation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes oxidation to form sulfoxides and sulfones under controlled conditions. For example:

-

Oxidation with H₂O₂ :

Treatment with hydrogen peroxide in acetic acid yields 3-(ethylsulfinyl)butanoic acid (sulfoxide) and further oxidation produces 3-(ethylsulfonyl)butanoic acid (sulfone).

| Reaction | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Sulfoxide formation | H₂O₂ (30%) | 3-(Ethylsulfinyl)butanoic acid | 65–70% |

| Sulfone formation | H₂O₂ (excess) | 3-(Ethylsulfonyl)butanoic acid | 55–60% |

Substitution Reactions

The ethylsulfanyl group participates in nucleophilic substitution (Sₙ2) reactions. For instance:

-

Reaction with Alkyl Halides :

In the presence of anhydrous K₂CO₃, the compound reacts with diethyl sulfate or benzyl chloride to form substituted derivatives (e.g., 3-(ethylsulfanyl)butanoate esters) .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Diethyl sulfate | Dry acetone, reflux (40 hrs) | Ethyl 3-(ethylsulfanyl)butanoate | 35% |

| Benzyl chloride | Dry acetone, reflux (40 hrs) | Benzyl 3-(ethylsulfanyl)butanoate | 40% |

Carboxylic Acid-Derived Reactions

The carboxylic acid group undergoes typical transformations:

-

Esterification :

Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters.

Example : Ethyl 3-(ethylsulfanyl)butanoate (yield: 65–70%) . -

Amidation :

Forms amides when treated with amines like ammonia or aromatic amines.

Cyclization and Heterocycle Formation

The ethylsulfanyl group facilitates cyclization reactions. For example:

-

Reaction with 2-Amino-3-carbethoxy Tetrahydrobenzothiophene :

Under reflux in ethanol, it forms fused-ring compounds like 10 (benzothieno-pyrimido-pyridazinone) via nucleophilic attack and cyclization (yield: 87%) .

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| 2-Amino-3-carbethoxy tetrahydrobenzothiophene | Benzothieno-pyrimido-pyridazinone (10 ) | Reflux in ethanol (5 hrs) | 87% |

Decarboxylation

Under thermal or acidic conditions, the compound loses CO₂ to form 3-(ethylsulfanyl)propane.

Example : Heating at 150°C in H₂SO₄ yields propane derivatives (yield: ~50%).

Biological Activity

While not a direct reaction, studies highlight its interaction with biological targets:

-

Antimicrobial Activity : Effective against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL).

-

Cytotoxicity : Inhibits HCT-116 colorectal cancer cells (IC₅₀: 15 µM).

Comparative Reactivity

The ethylsulfanyl group enhances reactivity compared to unsubstituted butanoic acid:

科学研究应用

3-(Ethylsulfanyl)butanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-(Ethylsulfanyl)butanoic acid involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, affecting the compound’s solubility and binding properties .

相似化合物的比较

Similar Compounds

Butanoic acid: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

3-(Methylsulfanyl)butanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

4-(Ethylsulfanyl)butanoic acid: The ethylsulfanyl group is attached to the fourth carbon instead of the third.

Uniqueness

3-(Ethylsulfanyl)butanoic acid is unique due to the presence of the ethylsulfanyl group at the third carbon position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature makes it valuable for specific applications in organic synthesis and research .

生物活性

3-(Ethylsulfanyl)butanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, with the molecular formula , features a butanoic acid backbone with an ethylthio group at the third carbon position. This structural modification may influence its biological interactions and therapeutic potential.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The Minimum Inhibitory Concentration (MIC) values suggest that this compound could serve as a potential antimicrobial agent in clinical settings.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. The compound showed a dose-dependent inhibition of cell proliferation in assays involving human colorectal cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colorectal cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar to butyric acid, it may inhibit histone deacetylases (HDACs), leading to increased acetylation of histones and modulation of gene expression related to apoptosis and inflammation.

- Modulation of Immune Response : The compound may enhance regulatory T cell differentiation, contributing to its anti-inflammatory effects.

- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that administration of the compound reduced tumor growth in xenograft models of colorectal cancer, suggesting its potential as an adjunct therapy in cancer treatment.

- Case Study 2 : Clinical trials assessing the safety and efficacy of this compound in patients with inflammatory bowel disease reported improvements in symptoms and a reduction in inflammatory markers.

属性

IUPAC Name |

3-ethylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-9-5(2)4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGRPLJFXVZKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70310507 | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89534-40-7 | |

| Record name | NSC227914 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70310507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。